2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Description
The compound 2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a sulfur-linked acetamide group at position 6 of the heterocyclic core. Key structural features include:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets like kinases or enzymes.
- A 2,3-dichlorophenyl substituent at position 5, which introduces steric bulk and electron-withdrawing effects that may enhance binding affinity or metabolic stability.
- A sulfanyl acetamide side chain at position 6, terminating in an N-(4-isopropylphenyl) group.
While direct bioactivity data for this compound is absent in the provided evidence, pyrazolo[3,4-d]pyrimidinones are frequently explored as kinase inhibitors, anticancer agents, or anti-inflammatory compounds .
Properties
CAS No. |
361156-27-6 |
|---|---|
Molecular Formula |
C22H19Cl2N5O2S |
Molecular Weight |
488.39 |
IUPAC Name |
2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H19Cl2N5O2S/c1-12(2)13-6-8-14(9-7-13)26-18(30)11-32-22-27-20-15(10-25-28-20)21(31)29(22)17-5-3-4-16(23)19(17)24/h3-10,12H,11H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
YSUVQJPXWFRNKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=C(C(=CC=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their key attributes, derived from the provided evidence:
Structural and Functional Insights:
Core Modifications: The target compound and analogs in share the pyrazolo[3,4-d]pyrimidin-4-one core, while 477318-97-1 uses a benzothieno[2,3-d]pyrimidin-4-one scaffold. The latter’s fused thiophene ring may alter π-π stacking interactions or metabolic stability compared to the pyrazole-based core.
Acetamide Side Chains: The N-(4-isopropylphenyl) group in the target compound increases lipophilicity (logP) compared to the N-(2-fluorophenyl) or N-(3,5-dimethylphenyl) groups in analogs, which could influence bioavailability.
Synthetic Methodologies: Analogs in were synthesized via Suzuki-Miyaura cross-coupling and nucleophilic substitutions, suggesting that the target compound may employ similar routes. The use of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is common for introducing aryl/heteroaryl groups .
Physicochemical Properties :
- The high melting point (302–304°C) of Example 83 indicates strong intermolecular forces (e.g., hydrogen bonding or π-stacking), likely due to its chromen-4-one moiety. The target compound’s melting point may vary based on the dichlorophenyl group’s steric effects.
Q & A
Q. Table 1. Comparative Reactivity of Sulfanylation Reagents
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaSH | DMF | 62 | 89 |
| Thiourea | DMSO | 78 | 94 |
| Lawesson’s Reagent | THF | 45 | 82 |
| Optimal choice: Thiourea in DMSO |
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